

Spectroscopic Analysis of L-Glutamic Acid Diethyl Ester Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Glutamic acid diethyl ester*

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for L-**Glutamic acid diethyl ester** hydrochloride. It includes tabulated spectral data for easy reference and detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the quantitative ^1H NMR, ^{13}C NMR, and IR spectroscopic data for L-**Glutamic acid diethyl ester** hydrochloride (CAS No: 1118-89-4).^{[1][2]} The data corresponds to the hydrochloride salt form of the compound, which has a molecular formula of $\text{C}_9\text{H}_{18}\text{ClNO}_4$ and a molecular weight of 239.70 g/mol.^{[1][2]}

Nuclear Magnetic Resonance (NMR) Data

The NMR data was acquired in Deuterium Oxide (D_2O).

Table 1: ^1H NMR Spectroscopic Data for L-**Glutamic Acid Diethyl Ester** Hydrochloride.^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration (No. of Protons)	Assignment
4.20	Quartet (q)	4H	$-\text{OCH}_2\text{CH}_3$
3.40	Multiplet (m)	1H	$\alpha\text{-CH}$
2.40–2.10	Multiplet (m)	4H	$-\text{CH}_2-\text{CH}_2-$
1.30	Triplet (t)	6H	$-\text{OCH}_2\text{CH}_3$

Table 2: ^{13}C NMR Spectroscopic Data for L-**Glutamic Acid Diethyl Ester** Hydrochloride.[1]

Chemical Shift (δ) ppm	Assignment
173.5	Ester $\text{C}=\text{O}$
172.8	Ester $\text{C}=\text{O}$
60.1	$-\text{OCH}_2$
53.2	$\alpha\text{-C}$
30.4–28.1	$-\text{CH}_2-\text{CH}_2-$
14.0	$-\text{CH}_3$

Infrared (IR) Spectroscopy Data

The IR spectrum of L-**Glutamic acid diethyl ester** hydrochloride exhibits characteristic absorption bands corresponding to its key functional groups.

Table 3: Key IR Absorption Bands for L-**Glutamic Acid Diethyl Ester** Hydrochloride.[1]

Wavenumber (cm ⁻¹)	Functional Group	Description
~3300	N–H Stretch	Broad absorption from the protonated amine (ammonium).
~2500–3000	Ammonium Chloride Stretch	Characteristic stretch for the ammonium salt.
~1740	C=O Stretch	Strong absorption from the ester carbonyl groups.

Experimental Protocols

The following protocols describe standard methodologies for acquiring the NMR and IR spectra presented above.

NMR Spectroscopy Protocol

- Sample Preparation: A small quantity (typically 5-10 mg) of L-**Glutamic acid diethyl ester** hydrochloride is dissolved in approximately 0.5-0.7 mL of Deuterium Oxide (D₂O) within a standard 5 mm NMR tube.
- Instrument Setup:
 - The analysis is performed on a 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer.[\[1\]](#)
 - The instrument is tuned and locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
- Data Acquisition:
 - For ¹H NMR, a standard pulse sequence is used. Key parameters include an appropriate spectral width, acquisition time, and a relaxation delay to ensure quantitative integration.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each unique carbon. A sufficient number of scans are acquired to

achieve an adequate signal-to-noise ratio.

- Data Processing:
 - The acquired Free Induction Decay (FID) is subjected to a Fourier Transform.
 - Phase correction and baseline correction are applied to the resulting spectrum.
 - Chemical shifts are referenced internally to a standard, or in the case of D₂O, to the residual HDO signal.

IR Spectroscopy Protocol (Thin Solid Film Method)

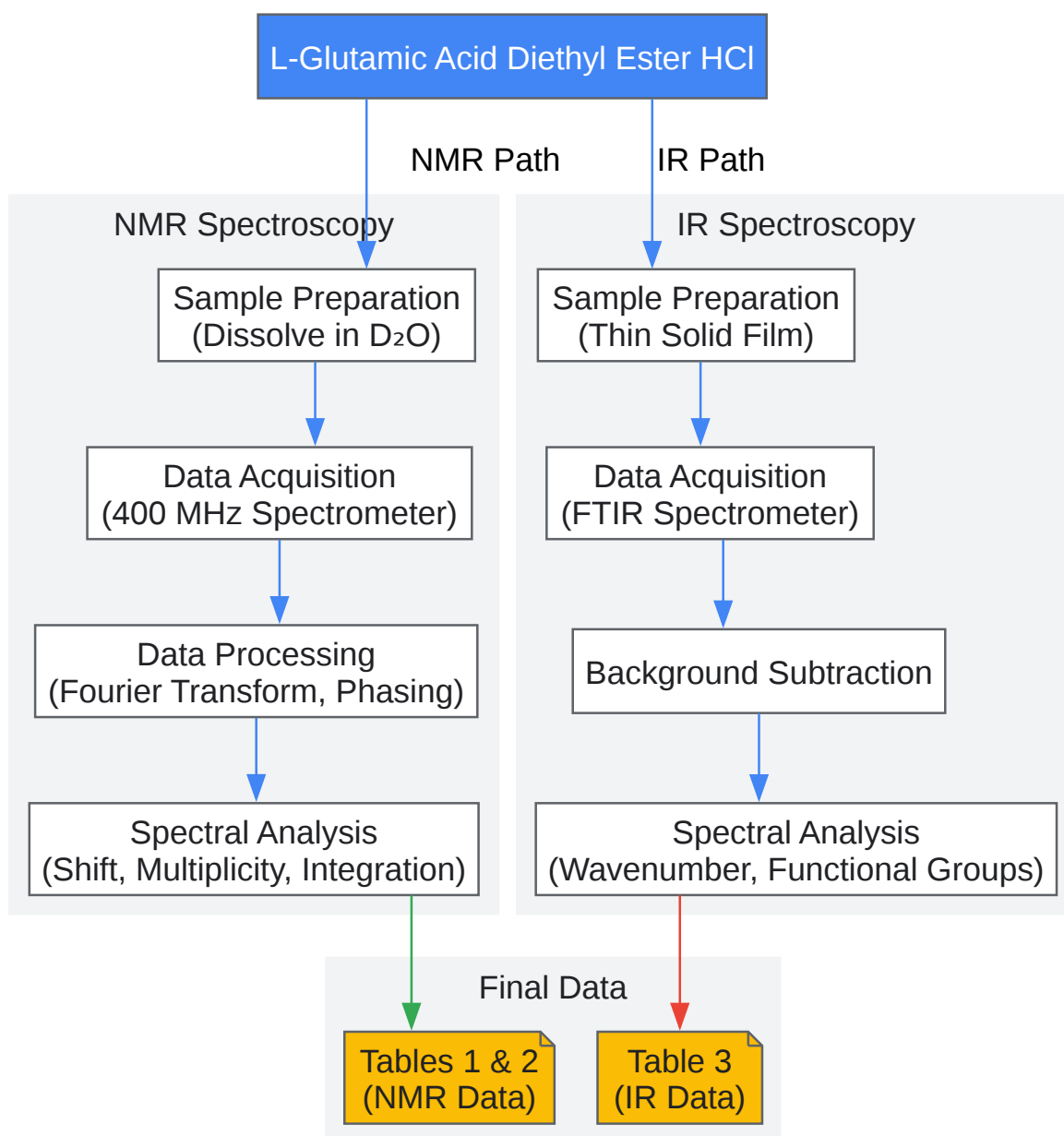
As L-**Glutamic acid diethyl ester** hydrochloride is a solid, a thin film or mull technique is appropriate.[\[2\]](#)[\[3\]](#)

- Sample Preparation:
 - A small amount (approx. 10-20 mg) of the solid sample is placed in a small vial.[\[3\]](#)
 - A few drops of a volatile solvent with minimal IR absorbance in key regions (e.g., methylene chloride or acetone) are added to dissolve the solid.[\[3\]](#)
 - A single drop of this solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[3\]](#)
 - The solvent is allowed to evaporate completely, leaving a thin, even film of the solid compound on the plate.[\[3\]](#)
- Instrument Setup:
 - A background spectrum of the empty sample compartment is collected to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
 - The instrument used is a Fourier Transform Infrared (FTIR) spectrometer.[\[4\]](#)
- Data Acquisition:
 - The salt plate with the sample film is placed in the spectrometer's sample holder.[\[3\]](#)

- The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).
 - Peak picking is performed to identify the wavenumbers of key absorption bands.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **L-Glutamic acid diethyl ester hydrochloride**.



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Caption: Workflow for NMR and IR Spectroscopic Analysis.

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